molecular formula C6H14Cl2N2O2 B8023191 (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid dihydrochloride

(S)-(3-Amino-pyrrolidin-1-YL)-acetic acid dihydrochloride

Cat. No.: B8023191
M. Wt: 217.09 g/mol
InChI Key: FHQISJCBOKLZMP-XRIGFGBMSA-N
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Description

(S)-(3-Amino-pyrrolidin-1-YL)-acetic acid dihydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of an amino group attached to a pyrrolidine ring, which is further connected to an acetic acid moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine and a diester.

    Introduction of the Amino Group: The amino group is introduced via reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Attachment of the Acetic Acid Moiety: This step involves the reaction of the pyrrolidine derivative with a halogenated acetic acid derivative under basic conditions to form the desired product.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include imines, nitriles, amines, and substituted acetic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is utilized in the study of enzyme mechanisms and as a ligand in receptor binding studies. Its structural features allow it to interact with various biological targets, providing insights into biochemical pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It is explored as a precursor for drug development, particularly in the design of compounds with neurological activity.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and solubility make it suitable for formulation into various products.

Mechanism of Action

The mechanism of action of (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds, while the pyrrolidine ring provides structural rigidity, facilitating binding to active sites. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-(3-Amino-pyrrolidin-1-YL)-acetic acid dihydrochloride: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    (S)-(3-Amino-pyrrolidin-1-YL)-propionic acid dihydrochloride: Similar structure with a propionic acid moiety instead of acetic acid.

    (S)-(3-Amino-pyrrolidin-1-YL)-butyric acid dihydrochloride: Contains a butyric acid moiety, offering different chemical properties.

Uniqueness

(S)-(3-Amino-pyrrolidin-1-YL)-acetic acid dihydrochloride is unique due to its specific combination of a pyrrolidine ring and an acetic acid moiety, which imparts distinct chemical and biological properties. Its chiral nature further enhances its utility in asymmetric synthesis and drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[(3S)-3-aminopyrrolidin-1-yl]acetic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.2ClH/c7-5-1-2-8(3-5)4-6(9)10;;/h5H,1-4,7H2,(H,9,10);2*1H/t5-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQISJCBOKLZMP-XRIGFGBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)CC(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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